molecular formula C21H30N4O3 B1663691 PSB 36 CAS No. 524944-72-7

PSB 36

Cat. No.: B1663691
CAS No.: 524944-72-7
M. Wt: 386.5 g/mol
InChI Key: CIBIXJYFYPFMTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSB 36 involves several steps, starting with the preparation of the core xanthine structure. The key steps include:

    Formation of the xanthine core: This is typically achieved through the condensation of a suitable amine with a xanthine precursor.

    Introduction of the butyl group: This step involves the alkylation of the xanthine core with a butyl halide under basic conditions.

    Addition of the hydroxypropyl group: This is achieved through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the xanthine core.

    Incorporation of the noradamantyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the key steps, ensuring high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

PSB 36 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PSB 36 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the binding and activity of adenosine receptors.

    Biology: Helps in understanding the role of adenosine receptors in various biological processes, including neurotransmission and immune response.

    Medicine: Investigated for its potential therapeutic applications in conditions such as pain, inflammation, and cardiovascular diseases.

    Industry: Used in the development of new drugs targeting adenosine receptors

Mechanism of Action

PSB 36 exerts its effects by selectively binding to the adenosine A1 receptor, blocking the action of adenosine. This inhibition modulates various physiological processes, including neurotransmission, cardiovascular function, and immune response. The molecular targets and pathways involved include the inhibition of adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate levels and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency for the adenosine A1 receptor. This makes it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. Its greater selectivity compared to other antagonists like DPCPX highlights its importance in research .

Properties

IUPAC Name

1-butyl-3-(3-hydroxypropyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIXJYFYPFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470675
Record name PSB 36
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524944-72-7
Record name PSB 36
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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